Naphtho[2,1-a]naphthacene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,1-a]naphthacene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-naphthol derivatives, which undergo cyclization reactions to form the desired polycyclic structure . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using commercially available precursors. The process is optimized to ensure high yield and purity of the final product, often employing advanced techniques such as gas chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,1-a]naphthacene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic nature and the presence of multiple reactive sites.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Naphtho[2,1-a]naphthacene has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism by which Naphtho[2,1-a]naphthacene exerts its effects involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes . Additionally, its redox properties enable it to participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Naphtho[2,3-a]pyrene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity and applications.
Naphtho[2,1,8-qra]naphthacene:
Uniqueness: Its ability to undergo a wide range of chemical reactions and its promising applications in various scientific fields highlight its significance .
Properties
CAS No. |
220-82-6 |
---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[12.12.0.02,11.05,10.016,25.018,23]hexacosa-1(26),2(11),3,5,7,9,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-7-19-14-22-16-26-20(15-21(22)13-18(19)6-1)10-12-24-23-8-4-3-5-17(23)9-11-25(24)26/h1-16H |
InChI Key |
AFVMDRFUJONSCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC6=CC=CC=C6C=C5C=C43 |
Origin of Product |
United States |
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